molecular formula C13H17OP B12995924 2,2-Dimethyl-1-phenylphosphinan-4-one CAS No. 54877-10-0

2,2-Dimethyl-1-phenylphosphinan-4-one

Cat. No.: B12995924
CAS No.: 54877-10-0
M. Wt: 220.25 g/mol
InChI Key: LAEFZRIALAMQJR-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-phenylphosphinan-4-one is a heterocyclic compound with the molecular formula C₁₃H₁₇OP It is characterized by a phosphinanone ring structure, which includes a phosphorus atom bonded to a phenyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1-phenylphosphinan-4-one typically involves the reaction of phenylphosphine with 1,4-hexadien-3-one under specific conditions. The reaction is carried out in the presence of a catalyst, often a transition metal complex, which facilitates the formation of the phosphinanone ring . The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but with enhanced efficiency and scalability. The use of continuous flow reactors and automated systems can improve the production rate and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-phenylphosphinan-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphinanones .

Scientific Research Applications

2,2-Dimethyl-1-phenylphosphinan-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-phenylphosphinan-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. The pathways involved may include catalytic cycles where the compound facilitates the transformation of substrates into products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-1-phenylphosphinan-4-one is unique due to its phosphinanone ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

CAS No.

54877-10-0

Molecular Formula

C13H17OP

Molecular Weight

220.25 g/mol

IUPAC Name

2,2-dimethyl-1-phenylphosphinan-4-one

InChI

InChI=1S/C13H17OP/c1-13(2)10-11(14)8-9-15(13)12-6-4-3-5-7-12/h3-7H,8-10H2,1-2H3

InChI Key

LAEFZRIALAMQJR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)CCP1C2=CC=CC=C2)C

Origin of Product

United States

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